molecular formula C14H13BrN2O2 B15181579 3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone CAS No. 27246-76-0

3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone

Cat. No.: B15181579
CAS No.: 27246-76-0
M. Wt: 321.17 g/mol
InChI Key: HNTZYKLJVVEGBC-CXUHLZMHSA-N
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Description

3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2 This compound is derived from the condensation of 3-hydroxy-p-anisaldehyde and p-bromophenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone typically involves the reaction between 3-hydroxy-p-anisaldehyde and p-bromophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the hydrazone product. The reaction can be represented as follows:

3-Hydroxy-p-anisaldehyde+p-Bromophenylhydrazine3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone\text{3-Hydroxy-p-anisaldehyde} + \text{p-Bromophenylhydrazine} \rightarrow \text{this compound} 3-Hydroxy-p-anisaldehyde+p-Bromophenylhydrazine→3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Corresponding amines.

    Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzaldehyde: A related compound with similar structural features.

    p-Anisaldehyde: Another aldehyde derivative with comparable chemical properties.

    p-Bromophenylhydrazine: The hydrazine counterpart used in the synthesis of the hydrazone.

Uniqueness

3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

27246-76-0

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

5-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H13BrN2O2/c1-19-14-7-2-10(8-13(14)18)9-16-17-12-5-3-11(15)4-6-12/h2-9,17-18H,1H3/b16-9+

InChI Key

HNTZYKLJVVEGBC-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)Br)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)Br)O

Origin of Product

United States

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